molecular formula C₉H₁₀N₂NaO₈P B1146860 Uridine-2',3'-cyclic Monophosphate Sodium Salt CAS No. 15718-50-0

Uridine-2',3'-cyclic Monophosphate Sodium Salt

Cat. No.: B1146860
CAS No.: 15718-50-0
M. Wt: 328.15
InChI Key:
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Safety and Hazards

Users should avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Users should wash thoroughly after handling .

Future Directions

Despite cP-RNAs’ invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests that further investigation into cP-RNA biology could yield significant insights.

Biochemical Analysis

Biochemical Properties

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has significant effects on various types of cells and cellular processes. It maintains metabolic homeostasis during growth and cellular stress . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it facilitates proliferation in glucose-deprived cells .

Metabolic Pathways

Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors

Transport and Distribution

The transport and distribution of Uridine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt within cells and tissues are complex processes. They could involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2’,3’-cyclic Monophosphate Sodium Salt typically involves the cyclization of uridine monophosphate under specific conditions. The reaction is carried out in the presence of phosphoric acid, which facilitates the formation of the cyclic phosphate ester . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Properties

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDDBXIXSYSRT-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606-02-0 (Parent)
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-50-0
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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